REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:28]1[CH2:33][CH2:32][CH:31](O)[CH2:30][CH2:29]1.N(C(OCC)=O)=NC(OCC)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:8][CH:31]2[CH2:32][CH2:33][O:28][CH2:29][CH2:30]2)[CH:3]=1
|
Name
|
|
Quantity
|
5.22 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
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O1CCC(CC1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
diethyl azodicarboxylate
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
washed with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL), then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The crude oil was treated with diisopropyloxide (50 mL)
|
Type
|
CUSTOM
|
Details
|
the solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with diisopropyloxide (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/cyclohexane (20/80
|
Type
|
ADDITION
|
Details
|
Selected fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated via rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1)OC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |